11-(1,3-dioxoisoindol-2-yl)undecanoic Acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(1,3-dioxoisoindol-2-yl)undecanoic acid typically involves the reaction of phthalic anhydride with undecanoic acid under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like sulfuric acid, to facilitate the formation of the isoindole ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
11-(1,3-dioxoisoindol-2-yl)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
11-(1,3-dioxoisoindol-2-yl)undecanoic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects, particularly in the treatment of certain diseases, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-(1,3-dioxoisoindol-2-yl)undecanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
11-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide: Similar in structure but contains a thioamide group instead of a carboxylic acid.
11-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)undecanoic acid: A closely related compound with slight variations in its molecular structure.
Uniqueness
11-(1,3-dioxoisoindol-2-yl)undecanoic acid is unique due to its specific isoindole ring structure and the presence of an undecanoic acid chain. This combination of features makes it particularly useful in research applications where specific interactions with biological molecules are required .
Properties
IUPAC Name |
11-(1,3-dioxoisoindol-2-yl)undecanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c21-17(22)13-7-5-3-1-2-4-6-10-14-20-18(23)15-11-8-9-12-16(15)19(20)24/h8-9,11-12H,1-7,10,13-14H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNSERPTIKUDGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374443 | |
Record name | SBB016642 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4403-42-3 | |
Record name | SBB016642 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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